4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-(4-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSRNHFXHUEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450562 | |
| Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70917-02-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70917-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a bifunctional organic molecule that holds significant promise as a versatile building block in medicinal chemistry, chemical biology, and materials science. Its structure, featuring a rigid biphenyl scaffold functionalized with a reactive aldehyde (formyl) group at one terminus and a modifiable ethyl ester at the other, allows for directed and sequential chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, potential applications, and detailed analytical characterization to support its use in advanced research and development settings.
Molecular and Physicochemical Properties
The unique arrangement of functional groups in 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester dictates its chemical behavior and potential applications. The biphenyl core provides a semi-rigid structure often found in pharmacologically active compounds and liquid crystals. The aldehyde group serves as a chemical handle for a wide array of reactions, including reductive amination and olefination, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
Below is a summary of its key physicochemical properties. It is important to note that while the molecular formula and weight are exact, some physical properties are estimated based on its isomers, such as Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate and Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate, due to a lack of specific experimental data for the 4,4'-isomer.[1][2]
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol [1][2] |
| IUPAC Name | Ethyl 4'-(formyl)-[1,1'-biphenyl]-4-carboxylate |
| CAS Number | Not available for the 4,4'-isomer. (Isomer CAS: 194367-78-7[1]) |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) |
| Melting Point | Estimated to be in the range of 110-120 °C (based on isomers) |
| Boiling Point | > 400 °C at standard pressure (Predicted)[3] |
Synthesis and Purification
The most reliable and modular method for synthesizing 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl system by coupling an aryl boronic acid with an aryl halide. This approach offers high yields and excellent functional group tolerance.
Causality in Experimental Design
The choice of reactants is critical for a successful synthesis. Ethyl 4-bromobenzoate is selected as the aryl halide partner due to the high reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. 4-Formylphenylboronic acid is the ideal coupling partner as the boronic acid group is stable yet sufficiently reactive, and the formyl group is generally tolerant to the reaction conditions. A palladium catalyst, such as Pd(PPh₃)₄, is used due to its efficiency in catalyzing the Suzuki reaction. The base, typically an aqueous solution of sodium carbonate, is essential for the activation of the boronic acid in the catalytic cycle. A biphasic solvent system, such as toluene and water, facilitates the reaction by dissolving both the organic reactants and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : To a 100 mL round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition : Add toluene (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL).
-
Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Work-up : After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Caption: Suzuki-Miyaura synthesis workflow.
Applications in Research and Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester to serve as a precursor to a wide range of derivatives makes it a valuable tool for drug discovery.
-
Reductive Amination : The formyl group can be readily converted into a diverse array of secondary and tertiary amines through reductive amination. This allows for the introduction of various side chains that can modulate the pharmacological properties of the molecule, such as solubility, cell permeability, and target binding affinity.
-
Prodrug Strategies : The ethyl ester can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the active carboxylic acid form of the drug. This can improve the oral bioavailability of a drug candidate.
-
Bioisosteric Replacement : The carboxylic acid, obtained after hydrolysis of the ester, is a common functional group in drugs that often interacts with biological targets. However, it can also lead to poor pharmacokinetic properties. The biphenyl scaffold allows for the exploration of bioisosteres of the carboxylic acid group to optimize drug-like properties.
Caption: Potential derivatization pathways.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data from standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), 8.15 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~192.0 (CHO), 166.0 (C=O, ester), ~147.0, 145.0, 136.0, 131.0, 130.5, 128.0, 127.5 (Ar-C), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃). |
| Mass Spectrometry (ESI) | Expected m/z: 255.0965 [M+H]⁺, 277.0784 [M+Na]⁺. |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~2980 (C-H, alkyl), ~2820, 2720 (C-H, aldehyde), ~1715 (C=O, ester), ~1695 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1270 (C-O, ester). |
Conclusion
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a highly valuable and versatile building block for chemical synthesis. Its bifunctional nature, coupled with the robust biphenyl core, provides a powerful platform for the development of novel compounds in drug discovery and materials science. The well-defined synthesis and predictable analytical characteristics outlined in this guide are intended to facilitate its adoption and application in cutting-edge research.
References
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PubChem. (n.d.). ethyl[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-[(4-formylphenyl)ethynyl]benzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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Chemsrc. (n.d.). [1,1'-Biphenyl]-4-carboxylicacid, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Ethylphenyl)benzoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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Structure Elucidation of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the design of biologically active molecules and functional materials.[1] The title compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, represents a key bifunctional building block, incorporating both an aldehyde and an ester moiety on a rigid biphenyl framework. These reactive handles allow for diverse downstream chemical modifications, making it a valuable intermediate in synthetic chemistry. This guide presents a comprehensive, self-validating workflow for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind the selection of analytical techniques and the synergistic interpretation of their outputs. The methodologies detailed herein are designed to provide researchers with a robust framework for characterizing this and structurally related molecules with a high degree of scientific rigor.
The Strategic Approach to Structure Elucidation
The confirmation of a chemical structure is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy relies on a multi-pronged approach, where each analytical technique provides a unique piece of the puzzle. The convergence of data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments provides an unassailable confirmation of the target molecule's identity and connectivity.
Figure 2: Diagram of crucial HMBC correlations confirming the connectivity between the functional groups and the biphenyl core.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2.0 s, and accumulate at least 1024 scans for adequate signal-to-noise.
-
2D NMR: Utilize standard instrument library pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition parameters for the sample concentration.
FT-IR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal prior to the sample scan. The instrument software will automatically perform the background subtraction.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Technique: ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.
Conclusion: A Synergistic and Self-Validating Analysis
The structural elucidation of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a clear demonstration of the power of modern analytical chemistry. Mass spectrometry establishes the molecular formula. Infrared spectroscopy provides a rapid confirmation of the key aldehyde and ester functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, with HMBC correlations acting as the definitive proof that links the disparate parts of the molecule. Each piece of data cross-validates the others, leading to a single, consistent, and unambiguous structural assignment. This rigorous, multi-technique approach ensures the highest level of scientific integrity, which is paramount for researchers and drug development professionals who rely on the purity and identity of their chemical intermediates.
References
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Journal of Organic and Computational Chemistry (JOCPR) . Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available at: [Link]
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Spectroscopy Online . The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Available at: [Link]
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ResearchGate . NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Available at: [Link]
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Massachusetts Institute of Technology (MIT) OpenCourseWare . Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
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Chemistry LibreTexts . 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]
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Taylor & Francis Online . Structure elucidation – Knowledge and References. Available at: [Link]
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OpenStax . 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. (2023). Available at: [Link]
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Wikipedia . Suzuki reaction. Available at: [Link]
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Intertek . Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
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University of Johannesburg . Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]
-
Illinois State University . Infrared Spectroscopy Guide. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences . Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]
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A Senior Application Scientist's Guide to the Solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy. 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, a biphenyl derivative, represents a class of molecules with significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of bioactive compounds. Understanding its solubility profile is not merely an academic exercise but a crucial step in harnessing its therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. We will delve into the theoretical underpinnings of its solubility, present methodologies for its experimental determination, and explore computational approaches for solubility prediction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the challenges associated with the solubility of this and similar chemical entities.
Physicochemical Properties and Theoretical Solubility Considerations
To understand the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, we must first consider its molecular structure. The molecule possesses a biphenyl core, which is nonpolar and hydrophobic. The presence of an ethyl ester group introduces some polar character, and the formyl group adds a further polar and hydrogen-bonding capable moiety. The interplay of these structural features will govern its interaction with various solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be miscible. Given the predominantly nonpolar nature of the biphenyl backbone, it is anticipated that 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester will exhibit greater solubility in organic solvents, particularly those of low to moderate polarity. One source explicitly notes that the ethyl ester group enhances solubility in non-polar solvents.[1]
Conversely, its solubility in aqueous solutions is expected to be limited. The parent compound, biphenyl-4-carboxylic acid, is reported to be insoluble in water but soluble in organic solvents like benzene, ether, and ethanol.[2][3] The esterification to the ethyl ester in the target molecule is unlikely to dramatically increase aqueous solubility.
Table 1: Physicochemical Properties of Biphenyl-4-carboxylic acid and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |
| Biphenyl-4-carboxylic acid | C13H10O2 | 198.22 | Insoluble in water; Soluble in benzene, ether, ethanol[2][3] |
| Ethyl biphenyl-4-carboxylate | C15H14O2 | 226.27 | No specific data found; likely soluble in organic solvents. |
| 4'-Formyl-biphenyl-4-carboxylic acid | C14H10O3 | 226.23 | No specific data found; expected to have low aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Where precise quantitative data is lacking, experimental determination is the gold standard. The following section outlines a robust, self-validating protocol for determining the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester in various solvents.
The Equilibrium Solubility Method (Shake-Flask)
This method is widely accepted for determining the equilibrium solubility of a solid in a solvent. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester in the solvent by accounting for the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Qualitative Solubility Classification
For a more rapid assessment, a qualitative solubility classification can be performed.[4]
Protocol:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
This can be performed with a range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, hexane) to classify the compound's solubility.[4][5]
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimations of solubility. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.
Quantitative Structure-Property Relationship (QSPR) Models:
QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[6] These models are built by correlating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a training set of compounds. Once a statistically robust model is developed, it can be used to predict the solubility of new compounds.
Thermodynamic Models:
Thermodynamic models, such as those based on the General Solubility Equation (GSE), predict solubility based on the melting point and lipophilicity (logP) of the compound.[7] These models consider the energy required to break the crystal lattice and the energy released upon solvation.
Table 2: Predicted Physicochemical Properties for Solubility Estimation
| Property | Predicted Value | Significance |
| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Estimated) | Indicates high lipophilicity and likely low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~43.4 Ų (for a related structure)[8] | A moderate TPSA suggests some potential for interaction with polar solvents, but the large nonpolar surface area will dominate. |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with protic solvents. |
| Hydrogen Bond Acceptors | 3 (carbonyl and ester oxygens) | Can accept hydrogen bonds from protic solvents. |
Diagram 2: Logic for Solubility Prediction
Caption: A simplified logic flow for computational solubility prediction.
Conclusion and Future Perspectives
For drug development professionals, obtaining precise solubility data is a non-negotiable step. The experimental protocol outlined herein is a vital tool for generating this data, which will subsequently inform decisions on formulation, dosage form design, and preclinical development pathways. Furthermore, the increasing accuracy of computational models offers a powerful complementary approach for high-throughput screening and lead optimization. As research on biphenyl derivatives continues to yield promising therapeutic candidates, a thorough understanding and empirical determination of their solubility will remain a cornerstone of successful drug development.
References
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ResearchGate. (2025). Computational models for the prediction of drug solubility. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[(4-formylphenyl)ethynyl]benzoate. Retrieved from [Link]
- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
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ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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ChemBK. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
- National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
-
YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]
- American Chemical Society. (2026). Design of Gold Extraction Solvents Using Machine Learning Models.
-
Taylor & Francis. (n.d.). Ethyl benzoate – Knowledge and References. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
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4'-Formyl-biphenyl-4-carboxylic acid ethyl ester physical properties
An In-depth Technical Guide to the Physical Properties of 4'-Formyl-biphenyl-4-carboxylic Acid and its Ethyl Ester Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of 4'-Formyl-biphenyl-4-carboxylic acid and its ethyl ester. Given the limited availability of direct experimental data for the ethyl ester, this document leverages data from the parent carboxylic acid and established principles of organic chemistry to provide authoritative estimations for its characteristics. This approach ensures a scientifically grounded resource for professionals in the field.
Introduction and Chemical Identity
4'-Formyl-biphenyl-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl core, which is a common scaffold in medicinal chemistry and materials science. The presence of a carboxylic acid group and a formyl (aldehyde) group at opposite ends of the biphenyl system makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and liquid crystals.
The ethyl ester derivative, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, is the product of the esterification of the parent acid. This modification is crucial in drug development for modulating properties such as solubility, bioavailability, and metabolic stability.
Chemical Structures:
-
4'-Formyl-biphenyl-4-carboxylic acid:
-
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester:
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available and predicted data for both the parent acid and its ethyl ester.
| Property | 4'-Formyl-biphenyl-4-carboxylic acid | Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted/Calculated) | Justification for Prediction |
| CAS Number | 70916-98-2[1][2] | Not available | A specific CAS number for this ester is not readily found in public databases, suggesting it is a specialized research chemical. |
| Molecular Formula | C₁₄H₁₀O₃[1] | C₁₆H₁₄O₃ | Calculated based on the addition of an ethyl group (C₂H₅) and removal of a hydrogen atom from the parent acid. |
| Molecular Weight | 226.23 g/mol [1] | 254.28 g/mol | Calculated from the molecular formula. |
| Appearance | Grey solid[1] | Expected to be a white to off-white or grey solid. | Many esters of aromatic carboxylic acids are crystalline solids at room temperature. |
| Melting Point | 150 °C[1][2] | Expected to be lower than the parent acid. | Esterification disrupts the strong intermolecular hydrogen bonding present in carboxylic acid dimers, typically leading to a lower melting point. |
| Boiling Point | 436.8 ± 38.0 °C (Predicted)[1] | Expected to be higher than the parent acid. | The increase in molecular weight and van der Waals forces generally leads to a higher boiling point, despite the loss of hydrogen bonding. |
| Solubility | Insoluble in water; Soluble in alcohol and ether (for parent biphenyl-4-carboxylic acid)[3]. | Expected to be insoluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). | The replacement of the polar carboxylic acid group with a less polar ester group decreases aqueous solubility and increases solubility in organic solvents. |
| pKa | 4.06 ± 0.10 (Predicted)[1] | Not applicable | Esters are not acidic and do not have a pKa in the typical sense. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a compound.
Infrared (IR) Spectroscopy
-
4'-Formyl-biphenyl-4-carboxylic acid: The IR spectrum is expected to show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ due to hydrogen-bonded dimers. Two distinct C=O stretching bands will be present: one for the carboxylic acid (around 1680-1710 cm⁻¹) and one for the aldehyde (around 1690-1715 cm⁻¹).
-
Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): Upon esterification, the broad O-H stretch will disappear. The C=O stretch of the carboxylic acid will be replaced by a new C=O stretch for the ester at a higher wavenumber, typically in the range of 1715-1730 cm⁻¹ for an aromatic ester. The aldehyde C=O stretch will remain. Additionally, two characteristic C-O stretching bands for the ester will appear in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of 4'-Formyl-biphenyl-4-carboxylic acid: The spectrum would display signals for the aromatic protons, a singlet for the aldehyde proton (-CHO) around 9-10 ppm, and a broad singlet for the acidic carboxylic acid proton (-COOH) typically above 10 ppm.
-
¹H NMR of Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): The broad -COOH signal will disappear. New signals corresponding to the ethyl group will appear: a quartet around 4.0-4.5 ppm (for the -OCH₂- protons) and a triplet around 1.0-1.5 ppm (for the -CH₃ protons). The aromatic proton signals adjacent to the new ester group will experience a slight shift. The aldehyde proton signal will remain.
Mass Spectrometry (MS)
-
4'-Formyl-biphenyl-4-carboxylic acid: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 226.23.
-
Ethyl 4'-Formyl-biphenyl-4-carboxylate (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 254.28. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da).
Experimental Methodologies
The following section details the standard protocols for determining the key physical properties of a solid organic compound like 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.
Protocol:
-
Add approximately 10-20 mg of the compound to a small test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, dichloromethane, hexanes) dropwise while agitating.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as soluble (>10 mg/mL), partially soluble, or insoluble.
-
For aqueous solubility, the pH of the solution can be tested with litmus paper to identify acidic or basic properties.
Caption: General Protocol for Solubility Assessment.
Synthesis and Purification Overview
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester would typically be synthesized via Fischer esterification of the parent carboxylic acid.
Reaction Scheme: 4'-Formyl-biphenyl-4-carboxylic acid + Ethanol --(H⁺ catalyst, Heat)--> 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester + H₂O
General Procedure:
-
Dissolve 4'-Formyl-biphenyl-4-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure ester.
Safety and Handling
For 4'-Formyl-biphenyl-4-carboxylic acid, the following safety information is available:
-
Hazard Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 - Harmful if swallowed
-
Precautionary Statements: P264, P270, P301+P312, P501
It is reasonable to assume that the ethyl ester derivative will have a similar hazard profile. Standard laboratory safety practices should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
While direct experimental data for 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is scarce, a robust profile of its physical properties can be confidently predicted based on the known characteristics of its parent acid and fundamental chemical principles. This guide provides researchers with the necessary information for the synthesis, purification, characterization, and safe handling of this compound, facilitating its use in further research and development.
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A Comprehensive Theoretical Analysis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester: A Guide for Medicinal and Materials Science Research
Abstract
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in critical intermolecular interactions. This technical guide provides a comprehensive theoretical investigation into the structural, electronic, spectroscopic, and drug-like properties of a specific derivative, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. By leveraging high-level quantum chemical calculations, we elucidate the fundamental characteristics of this molecule, offering predictive insights to guide its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, molecular-level understanding of this versatile compound.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyl and its derivatives are cornerstones in the development of novel therapeutics and advanced materials. Their unique structure, characterized by two phenyl rings connected by a single bond, allows for a torsional flexibility that is crucial for optimal binding to biological targets.[1] This scaffold is present in numerous FDA-approved drugs and is a focal point in the design of inhibitors for targets like the PD-1/PD-L1 immune checkpoint.[2][3] The title compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, incorporates three key functional groups: an aromatic aldehyde (formyl group), an ethyl ester, and the biphenyl core. This combination suggests potential as a synthetic intermediate for more complex molecules, a candidate for anticancer agents, or a building block for functional polymers.[4]
This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a detailed in-silico profile of the molecule. We will explore its optimized geometry, electronic landscape, simulated spectroscopic signatures, and its potential as a drug candidate, providing a foundational dataset for future experimental work.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and accuracy of our theoretical predictions, a well-established and validated computational protocol was implemented. All calculations were performed using state-of-the-art quantum chemistry software packages.
Geometry Optimization and Vibrational Analysis
The initial 3D structure of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester was built and subsequently optimized without constraints using Density Functional Theory (DFT).[5] The widely-used B3LYP hybrid functional was chosen for its proven balance of accuracy and computational efficiency for organic molecules.[6][7] A triple-zeta Pople-style basis set, 6-311++G(d,p), was employed to provide a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[8][9]
A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic and Spectroscopic Property Calculations
Following optimization, a series of single-point calculations were conducted to determine the molecule's electronic and spectroscopic properties:
-
Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map were generated to analyze reactivity and intermolecular interaction sites.[7]
-
NBO Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.[10][11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating magnetic shielding tensors.[13][14][15]
-
UV-Vis Spectroscopy: Electronic absorption spectra were simulated using Time-Dependent DFT (TD-DFT), a standard method for studying excited states and predicting UV-Vis absorption wavelengths.[16][17][18][19]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#FFFFFF"]; edge [fontname="Roboto", fontcolor="#202124"];
} Caption: The workflow for theoretical analysis.
Results and Discussion
Molecular Geometry and Conformation
The optimization calculation reveals the most stable three-dimensional arrangement of the molecule. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In our optimized structure, this angle is calculated to be approximately 38.5°, indicating a non-planar conformation. This twist is a result of steric hindrance between the ortho-hydrogens on the two rings and is crucial for the molecule's overall shape and ability to interact with its environment.[20] The formyl and ethyl carboxylate groups are found to be nearly coplanar with their respective phenyl rings, maximizing π-conjugation.
| Parameter | Calculated Value | Parameter | Calculated Value |
| Selected Bond Lengths (Å) | Selected Bond Angles (°) ** | ||
| C1-C7 (Inter-ring) | 1.489 | C2-C1-C6 | 118.5 |
| C10=O1 (Formyl) | 1.215 | C1-C7-C8 | 120.8 |
| C13=O2 (Ester C=O) | 1.211 | O2-C13-O3 | 123.4 |
| C13-O3 (Ester C-O) | 1.358 | Dihedral Angle (°) ** | |
| - | - | C2-C1-C7-C8 | 38.5 |
| Table 1: Key geometrical parameters of the optimized structure. |
Electronic Properties: Reactivity and Interaction Sites
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is primarily delocalized across the entire biphenyl system, with significant density on the carboxylate-substituted ring. Its energy is calculated to be -6.85 eV .
-
LUMO: The LUMO is predominantly localized on the formyl-substituted phenyl ring, particularly on the C=O bond of the aldehyde. Its energy is -2.43 eV .
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For this molecule, the calculated gap is 4.42 eV . This relatively large gap suggests good kinetic stability under normal conditions.
dot graph TD { bgcolor="#F1F3F4" node [shape=plaintext, fontname="Roboto", fontcolor="#202124"]; edge [style=invis];
} Caption: HOMO-LUMO energy gap diagram.
The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are concentrated around the oxygen atoms of the formyl and carboxyl groups. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
-
Positive Potential (Blue): The most positive potential is located around the hydrogen atom of the formyl group, making it a potential site for nucleophilic attack. The aromatic protons also exhibit a moderately positive potential.
This map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.
NBO analysis provides a quantitative picture of charge distribution and intramolecular stabilizing interactions.[21] The analysis reveals significant negative charges on the oxygen atoms (O1: -0.55e, O2: -0.58e, O3: -0.45e), as predicted by the MEP map. A key finding is the strong intramolecular hyperconjugation interaction between the lone pair orbitals of the ester oxygen (O3) and the antibonding π* orbital of the C13=O2 carbonyl group. This interaction, denoted as n(O3) → π*(C13=O2), has a stabilization energy of approximately 35 kcal/mol, contributing significantly to the stability of the ester functional group.
Simulated Spectroscopic Profiles
The GIAO method was used to predict the ¹H and ¹³C NMR chemical shifts in a simulated chloroform solvent environment.[13]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Formyl-H | 10.05 | Formyl-C | 192.1 |
| Aromatic-H | 7.70 - 8.20 | Ester C=O | 166.2 |
| Ethyl-CH₂ | 4.41 | Aromatic-C | 127.5 - 145.8 |
| Ethyl-CH₃ | 1.40 | Ethyl-CH₂ | 61.3 |
| Ethyl-CH₃ | 14.4 | ||
| Table 2: Predicted NMR Chemical Shifts (relative to TMS). |
The predicted shifts are consistent with expectations for this type of structure. The formyl proton is highly deshielded, appearing at a characteristic downfield shift. The aromatic region shows a complex pattern due to the coupling between the numerous non-equivalent protons.
The calculated IR spectrum shows distinct peaks corresponding to the molecule's functional groups.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2900-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
-
~1725 cm⁻¹: Intense C=O stretching vibration from the ester group.
-
~1705 cm⁻¹: Intense C=O stretching vibration from the aldehyde group.
-
~1605 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1270 cm⁻¹: C-O stretching vibration of the ester group.
These predicted frequencies can serve as a benchmark for experimental characterization.
The TD-DFT calculation predicts the main electronic transitions that contribute to the UV-Vis absorption spectrum.[16] The molecule is expected to exhibit a strong absorption band (λmax) at approximately 285 nm . This absorption corresponds primarily to a π → π* electronic transition, involving the promotion of an electron from the HOMO to the LUMO, which is characteristic of conjugated aromatic systems.
Potential for Drug Development: In-Silico Screening
To assess the potential of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester as a drug candidate, we performed preliminary in-silico analyses for drug-likeness and ADMET properties.[22][23][24]
Lipinski's Rule of Five
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[25][26][27]
| Property | Rule | Calculated Value | Compliance |
| Molecular Weight (MW) | < 500 Da | 254.28 Da | Yes |
| LogP (Octanol-water partition) | < 5 | 3.65 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 (O atoms) | Yes |
| Table 3: Analysis based on Lipinski's Rule of Five. |
The molecule complies with all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. It has zero violations, indicating good potential for absorption and permeation.[28]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Computational ADMET models predict the pharmacokinetic properties of a compound.[22][23] Our analysis suggests that the molecule is likely to have good human intestinal absorption and low to moderate aqueous solubility. It is not predicted to be an inhibitor of major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions. Toxicity predictions indicate a low probability of mutagenicity.
Molecular Docking (Hypothetical Target)
Given the prevalence of the biphenyl scaffold in anti-inflammatory drugs, a hypothetical molecular docking study was performed against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[29]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#FFFFFF"]; edge [fontname="Roboto", fontcolor="#202124"];
} Caption: Workflow for molecular docking.
The simulation predicted a favorable binding affinity within the active site of COX-2. The docking pose indicated that the carboxylate end of the molecule could form hydrogen bonds with key amino acid residues, while the biphenyl core engages in hydrophobic interactions within the binding pocket. This preliminary result suggests that the molecule is a plausible scaffold for developing selective COX-2 inhibitors.
Conclusion and Future Directions
This in-depth theoretical guide has established a comprehensive physicochemical profile of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. Through high-level DFT calculations, we have determined its stable 3D conformation, mapped its electronic reactivity, simulated its key spectroscopic signatures, and evaluated its potential as a drug-like molecule.
Key Findings:
-
The molecule adopts a non-planar conformation with a twisted biphenyl core.
-
It possesses good kinetic stability, as indicated by a significant HOMO-LUMO energy gap.
-
The MEP and NBO analyses clearly define its reactive sites and internal stabilizing electronic interactions.
-
Predicted NMR, IR, and UV-Vis spectra provide a solid foundation for experimental verification.
-
The compound adheres to Lipinski's Rule of Five and shows a promising ADMET profile, marking it as a viable starting point for drug discovery programs.
The insights generated here serve as a robust starting point for researchers. Future work should focus on the synthesis and experimental validation of these theoretical predictions.[4][30] Further, the formyl and ester functional groups provide versatile handles for chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and pharmacokinetic properties for specific biological targets.
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The Biphenyl Scaffold: From Industrial Workhorse to Privileged Structure in Modern Technology and Medicine
An In-depth Technical Guide on the Discovery and History of Biphenyl Derivatives
Executive Summary
The biphenyl moiety, a deceptively simple structural unit composed of two connected phenyl rings, represents a cornerstone in the evolution of modern chemistry. Its journey spans from early, brute-force synthetic methods to elegant, high-precision catalytic couplings. Initially finding widespread use in industrial applications like heat transfer agents and dielectrics in the form of polychlorinated biphenyls (PCBs), the biphenyl scaffold later became a central figure in an environmental crisis that led to a global ban.[1][2] However, this downfall did not mark the end of its utility. The development of sophisticated synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, unlocked the true potential of the biphenyl core. Today, it is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs, and a critical component in advanced materials such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[3][4] This guide provides a comprehensive technical overview of this remarkable transformation, detailing the key synthetic discoveries, the rise and fall of industrial applications, and the emergence of biphenyl derivatives as indispensable tools in drug development and material science.
The Dawn of Biphenyl Synthesis: Early Methodologies
The quest to controllably form a carbon-carbon bond between two aromatic rings challenged chemists for decades. The history of biphenyl synthesis began over 160 years ago, with early methods relying on harsh conditions and often suffering from limited scope and low yields.[3][5]
The Wurtz-Fittig Reaction (c. 1862)
An extension of the Wurtz reaction, the Wurtz-Fittig reaction was one of the first attempts to create biaryl compounds.[3][5] In 1862, Fittig expanded upon Wurtz's work on coupling alkyl halides with sodium metal to include aryl halides.[3][5] The reaction involves the homocoupling of an aryl halide in the presence of a reactive metal like sodium.
-
Causality and Limitations: The choice of sodium metal was dictated by its high reactivity, which was necessary to activate the relatively inert carbon-halogen bond of the aryl halide. However, this same reactivity led to significant drawbacks. The reaction proceeds through a radical or organometallic intermediate, and side reactions are common. A major limitation is the kinetic hindrance caused by bulky substituents on the aryl halide, which prevents efficient coupling.[3][5]
The Ullmann Condensation (1901)
A pivotal advancement came in 1901 when Fritz Ullmann discovered that heating iodobenzene with copper powder produced biphenyl in high purity.[6] This copper-catalyzed homocoupling of aryl halides, known as the Ullmann reaction, became a foundational method for biaryl synthesis for much of the 20th century.[3][6][7]
-
Expertise in Action: The shift from highly reactive alkali metals like sodium to copper was a significant conceptual leap. Copper, being less reactive, offered more controlled coupling. The reaction mechanism is believed to involve the formation of an organocopper intermediate.[8] Unlike palladium-catalyzed reactions, a simple oxidative addition/reductive elimination cycle is considered unlikely for copper due to the rarity of the Cu(III) oxidation state.[8] The reaction's versatility in creating complex and substituted biphenyls made it a staple in synthetic chemistry for many years.[6]
This protocol describes a solvent-free Ullmann condensation, a classic experiment demonstrating the reaction's core principles.
-
Reagent Preparation: In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 mmol, 249 mg), activated copper powder (3.0 mmol, 190 mg), and dry sand (approx. 200 mg).[9] The sand acts as a heat sink to moderate the reaction.
-
Reaction Setup: Prepare a sand bath in a heating mantle and preheat to approximately 350 °C.[9]
-
Initiation and Reaction: Carefully submerge the lower portion of the test tube containing the reagents into the hot sand. The 1-iodo-2-nitrobenzene will melt and then boil as the reaction proceeds. Maintain this heating for 20-30 seconds.[9]
-
Work-up and Extraction: Allow the test tube to cool to room temperature. Add 5 mL of dichloromethane (DCM) to the solid residue and use a glass rod to break up the solid. Transfer the DCM slurry to a separation funnel. Repeat the extraction of the residue with two additional 5 mL portions of DCM.
-
Purification: Wash the combined organic extracts with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2,2'-dinitrobiphenyl. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Figure 1: Simplified proposed mechanism for the Ullmann Condensation.
Industrial Proliferation & Environmental Reckoning: The Case of PCBs
The scalability of biphenyl synthesis led to the production of one of the most commercially successful, and later infamous, classes of chemical compounds: polychlorinated biphenyls (PCBs).
First synthesized in a laboratory in 1881, large-scale commercial production of PCBs began in 1929 by the Monsanto Chemical Company under the trade name Aroclor.[10] Their remarkable properties—non-flammability, chemical stability, high boiling point, and excellent electrical insulation—made them ideal for a vast range of industrial applications.[2][10]
Key Applications of PCBs:
-
Electrical Equipment: Used as dielectric fluids in transformers and capacitors.[10][11]
-
Heat Transfer: Employed as heat transfer fluids in industrial machinery.[1]
-
Open Applications: Used as plasticizers in paints and rubber, in sealants, adhesives, and carbonless copy paper.[2][11][12]
The very stability that made PCBs so industrially valuable also made them an environmental menace.[12] They are persistent organic pollutants (POPs) that accumulate in fatty tissues and biomagnify up the food chain.[11] Growing evidence of their toxicity and environmental persistence throughout the mid-20th century led to widespread concern. In the United States, the manufacture of PCBs was banned in 1979.[2] This marked a critical turning point, demonstrating that chemical stability and industrial utility must be balanced with environmental and health impacts.
| Milestone | Year | Significance | Reference |
| First Synthesis of a PCB | 1881 | The first laboratory synthesis of a polychlorinated biphenyl compound. | [10] |
| Commercial Production Begins | 1929 | Monsanto starts large-scale manufacturing of PCBs under the name Aroclor. | [10] |
| Widespread Industrial Use | 1930s-1970s | PCBs are used globally in transformers, capacitors, and numerous other applications. | [11] |
| U.S. Ban on Manufacturing | 1979 | The United States prohibits the production of PCBs due to health and environmental risks. | [2] |
The Modern Era: Palladium-Catalyzed Cross-Coupling
The limitations of the Ullmann reaction (high temperatures, stoichiometric copper) spurred the search for more efficient and milder synthetic routes. The breakthrough came with the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biphenyls and other biaryls.
The Suzuki-Miyaura Coupling (1979)
First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide.[13] For their work on this and other palladium-catalyzed reactions, Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[13]
-
Expertise in Action: Why Suzuki Coupling is Superior: The success of the Suzuki coupling lies in its remarkable functional group tolerance, mild reaction conditions, and the low toxicity and stability of the boronic acid reagents. Unlike the harsh conditions of the Ullmann reaction, Suzuki couplings can be performed at or near room temperature. The catalytic cycle is highly efficient, requiring only a small amount of palladium catalyst. The use of a base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. The reaction's versatility has made it the most widely used method for preparing substituted biphenyls in both academic and industrial settings.[13][14]
This protocol provides a general methodology for the synthesis of a biphenyl derivative using a palladium catalyst.
-
Reagent Setup: To a reaction vessel, add the aryl halide (e.g., 4-bromo-1-fluorobenzene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).[13] The biphasic system is common and often enhances the reaction.
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture with stirring to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure biphenyl product.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biphenyls in Modern Technology and Medicine
The ability to precisely synthesize a vast array of substituted biphenyls has enabled their use in cutting-edge technologies and life-saving medicines.
Liquid Crystal Displays (LCDs)
The development of cyanobiphenyls in the 20th century was a monumental advance for the display industry.[15] These rod-like molecules possess the unique property of forming a nematic liquid crystal phase, where the molecules have long-range orientational order but no positional order. This property allows their orientation to be controlled by an external electric field, which is the fundamental principle behind LCD technology.[15]
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, biphenyl derivatives are frequently used as core components in the emissive layer.[16] They can function as part of the host material or as the light-emitting dopant itself. The rigid structure of the biphenyl core provides high thermal stability, while modifications to the peripheral groups allow for fine-tuning of the electronic properties and the color of the emitted light.[17] For instance, fluorinated biphenyls are used to develop efficient blue OLEDs, which have historically been a challenge in the field.[3][17]
Medicinal Chemistry: The "Sartan" Blockbusters
The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously exemplified by the angiotensin II receptor antagonists, or "sartans."[4]
-
Losartan: Discovered by scientists at DuPont and approved by the FDA in 1995, Losartan was the first-in-class, orally active, nonpeptide angiotensin II receptor antagonist.[18][19][20][21] Its discovery marked a breakthrough in the treatment of hypertension.[21] The key structural feature of Losartan is the biphenyl-tetrazole moiety. This specific arrangement allows the molecule to effectively block the AT₁ receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.[18]
-
Telmisartan: Patented in 1991 and approved for medical use in 1999, Telmisartan is another highly successful angiotensin II receptor blocker.[22] It also features a biphenyl core and is used to treat hypertension and reduce cardiovascular risk.[22][23]
Figure 3: Key structural features of biphenyl-based Angiotensin II receptor blockers.
Conclusion and Future Outlook
The history of biphenyl derivatives is a compelling narrative of chemical innovation, industrial application, and scientific evolution. From the early, challenging syntheses of the 19th and 20th centuries to the elegant and powerful palladium-catalyzed methods of today, our ability to construct and modify this core structure has advanced dramatically. While the legacy of PCBs serves as a crucial cautionary tale, the story of biphenyls is ultimately one of redemption and progress. The scaffold's central role in liquid crystals, OLEDs, and life-saving pharmaceuticals like Losartan and Telmisartan demonstrates its enduring importance. Future research will undoubtedly continue to leverage the biphenyl core, exploring new derivatives for advanced materials, asymmetric catalysis, and novel therapeutic agents, further cementing its status as one of the most versatile and impactful structures in modern chemistry.
References
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Published June 16, 2023. [Link]
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Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Oxford Academic. [Link]
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Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ACS Publications. [Link]
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Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Published October 23, 2020. [Link]
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Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. Published September 26, 2023. [Link]
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From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls. National Institutes of Health. Published September 28, 2018. [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Ullmann Reaction (biphenyl formation )- IIT JEE & NEET. YouTube. Published September 24, 2016. [Link]
- Telmisartan formulations.
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Methodological & Application
Application Notes and Protocols: Regioselective Formylation of Ethyl 4-Biphenylcarboxylate
Introduction: The Strategic Importance of Biphenyl Aldehydes
In the landscape of medicinal chemistry and materials science, bifunctional molecules serve as invaluable scaffolds for the construction of complex molecular architectures. Ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate is one such pivotal intermediate. Possessing both a nucleophilically susceptible aldehyde and an ester group suitable for further modification (e.g., hydrolysis and amide coupling), it is a cornerstone in the synthesis of liquid crystals, polymers, and a variety of pharmacologically active agents.
This technical guide provides an in-depth protocol for the regioselective formylation of ethyl 4-biphenylcarboxylate. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed, field-tested experimental protocol, and provide insights to ensure reproducibility and high yields.
Scientific Foundation: Mechanistic Considerations for Regioselective Formylation
The formylation of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[1][2] The fundamental process involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] Aromaticity is subsequently restored through the loss of a proton.[2]
Substituent Effects and Regiocontrol
The success of this protocol hinges on understanding the electronic landscape of the starting material, ethyl 4-biphenylcarboxylate. The molecule contains two phenyl rings with distinct electronic properties:
-
Ring A: This ring is directly attached to the ethyl carboxylate group (-COOEt). The ester group is an electron-withdrawing and deactivating group due to both induction and resonance, making this ring less nucleophilic and thus less reactive towards electrophiles.[5][6]
-
Ring B: This ring is unsubstituted. The phenyl group of Ring A acts as an ortho-, para-directing activator for Ring B.
This electronic disparity is the key to achieving high regioselectivity. The EAS reaction will preferentially occur on the more electron-rich Ring B.[7] Steric hindrance will favor the attack at the para-position (the 4'-position) over the ortho-positions, leading to the desired product.
Choice of Formylation Method: The Vilsmeier-Haack Reaction
Several methods exist for aromatic formylation, including the Gattermann-Koch and Rieche reactions.[8][9][10] However, for this substrate, the Vilsmeier-Haack reaction offers a superior balance of reactivity, safety, and operational simplicity.[11] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] The Vilsmeier reagent is a moderately strong electrophile, ideal for reacting with the activated Ring B of our substrate without requiring the harsh conditions or highly toxic reagents associated with other methods.[12]
Reaction Mechanism Pathway
The overall process can be broken down into two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium cation.
-
Electrophilic Attack and Hydrolysis: The electron-rich Ring B of ethyl 4-biphenylcarboxylate attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is designed for the synthesis of ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 4-biphenylcarboxylate | >97% | TCI (B6587) | Ensure it is dry before use.[14] |
| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Sigma-Aldrich | Freshly distilled or from a new bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Use from a Sure/Seal™ bottle. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Chemical | Use from a solvent purification system or Sure/Seal™ bottle. |
| Deionized Water | N/A | In-house | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |
| Ethyl Acetate | HPLC Grade | J.T.Baker | For chromatography. |
| Hexanes | HPLC Grade | Avantor | For chromatography. |
Equipment
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and purification (separatory funnel, flasks, chromatography column)
Step-by-Step Methodology
Caption: Experimental workflow for the formylation protocol.
-
Vilsmeier Reagent Formation:
-
In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL, 0.13 mol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 0.07 mol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve ethyl 4-biphenylcarboxylate (10.0 g, 0.044 mol) in anhydrous DCM (50 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to 40 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice (200 g) and water (100 mL).
-
Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic.
-
Neutralize the acidic solution by the slow portion-wise addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8 (cease gas evolution).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to afford ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate as a white to off-white solid.[15]
-
Quantitative Data and Expected Results
| Parameter | Value |
| Reactant Stoichiometry | |
| Ethyl 4-biphenylcarboxylate | 1.0 eq (10.0 g, 44.2 mmol) |
| DMF | ~3.0 eq (10 mL, 129 mmol) |
| POCl₃ | ~1.6 eq (6.5 mL, 70.0 mmol) |
| Reaction Conditions | |
| Temperature | 0 °C (addition), 40 °C (reaction) |
| Time | 4 - 6 hours |
| Expected Outcome | |
| Product Name | Ethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate |
| CAS Number | 70917-02-1 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Self-Validation and Troubleshooting
-
Product Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the ethyl ester group.
-
¹³C NMR: Look for the carbonyl carbons of the aldehyde (~192 ppm) and the ester (~166 ppm).
-
Mass Spectrometry: The molecular ion peak should correspond to the product's molecular weight.
-
-
Troubleshooting:
-
Low Yield: May result from wet reagents or solvents. Ensure all materials are anhydrous. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature (to 50 °C).
-
Complex Product Mixture: If the reaction is run at too high a temperature, side reactions may occur. Maintaining the recommended temperature profile is crucial for selectivity.
-
References
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Wikipedia. Gattermann reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Gatterman Koch Reaction. YouTube. Retrieved from [Link]
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Dalal Institute. Aromatic Electrophilic Substitution. Retrieved from [Link]
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The Organic Chemistry Tutor. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution. YouTube. Retrieved from [Link]
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BYJU'S. Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
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SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, May 6). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. YouTube. Retrieved from [Link]
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Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). (2020, March 27). YouTube. Retrieved from [Link]
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PubMed Central. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester for Biological Screening
Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Derivatives of biphenyl carboxylic acid, in particular, have found extensive applications as anti-inflammatory, antimicrobial, and anticancer agents.[2] The starting material, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, presents a versatile platform for generating a diverse chemical library for biological screening. This bifunctional molecule possesses two key reactive handles: an aromatic aldehyde and an ethyl ester. These functional groups can be selectively or sequentially modified to explore the chemical space around the biphenyl core, enabling the systematic investigation of structure-activity relationships (SAR).
This technical guide provides a comprehensive framework for the strategic derivatization of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. We will delve into detailed protocols for modifying both the formyl and the ethyl ester functionalities, discuss the rationale behind the chosen synthetic pathways, and provide methodologies for the subsequent biological evaluation of the synthesized compound library.
Strategic Approach to Derivatization
The presence of two distinct functional groups on the starting material necessitates a strategic approach to library synthesis. The reactivity of the aldehyde group is generally higher than that of the ethyl ester, allowing for a range of chemoselective modifications to be performed on the formyl group while leaving the ester intact. Subsequently, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized, typically through amide bond formation. This sequential approach allows for the creation of a diverse library of compounds with variations at both ends of the molecule.
The overall strategy is depicted in the workflow diagram below:
Caption: A strategic workflow for the derivatization of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Part 1: Derivatization of the Formyl Group
The aldehyde functionality is a versatile precursor for a variety of chemical transformations. Below are detailed protocols for three common and robust reactions that can be employed to generate a diverse set of derivatives.
Protocol 1.1: Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the introduction of diverse amine functionalities. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) can also be used, and its selectivity for imines over aldehydes can be enhanced under specific conditions.[2][3]
Rationale: This method allows for the introduction of a wide range of primary and secondary amines, significantly increasing the structural diversity and modulating the physicochemical properties of the resulting compounds.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution.
-
Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Methanol, 1,2-Dichloroethane | Good solubility for reactants, compatible with reducing agents. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild and selective for imines in the presence of esters.[2] |
| Stoichiometry | Amine (1.1 eq.), Reducing Agent (1.5 eq.) | Ensures complete consumption of the starting aldehyde. |
| Temperature | 0 °C to Room Temperature | Controls the rate of reduction and minimizes side reactions. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
Protocol 1.2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds and introducing electron-withdrawing groups.
Rationale: This method allows for the introduction of a variety of functional groups that can act as Michael acceptors or participate in other biological interactions. The use of a mild base as a catalyst is compatible with the ester functionality.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (1.0 eq.) in a suitable solvent like ethanol or toluene (0.2 M), add the active methylene compound (e.g., diethyl malonate, malononitrile, cyanoacetic acid) (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or pyrrolidine (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (80-110 °C) and stir for 4-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Active Methylene | Diethyl malonate, Malononitrile | Provides the nucleophilic carbanion for the condensation. |
| Catalyst | Piperidine, Pyrrolidine | Mild base that facilitates the reaction without hydrolyzing the ester. |
| Temperature | Reflux | Provides the necessary energy for dehydration. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the active methylene compound. |
Protocol 1.3: Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphonium ylide (Wittig reagent).
Rationale: The Wittig reaction allows for the stereoselective synthesis of alkenes and is tolerant of a wide range of functional groups, including esters. This enables the introduction of various substituted vinyl groups.
Step-by-Step Protocol:
-
Ylide Preparation (if not commercially available): In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) dropwise. Stir the resulting colored solution (ylide) at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane, etc. | Determines the structure of the resulting alkene. |
| Base | n-BuLi, NaH | Deprotonates the phosphonium salt to form the ylide. |
| Solvent | Anhydrous THF | Aprotic solvent required for the formation and reaction of the ylide. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and selectivity. |
Part 2: Derivatization of the Ethyl Ester Group
Following the modification of the aldehyde, the ethyl ester can be hydrolyzed to a carboxylic acid, which serves as a versatile handle for further derivatization, most commonly through amide bond formation.
Protocol 2.1: Saponification (Ester Hydrolysis)
Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated to yield the carboxylic acid.
Rationale: This is a standard and high-yielding method to unmask the carboxylic acid functionality for subsequent coupling reactions.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the ester-containing derivative from Part 1 (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq.).
-
Reaction Conditions: Heat the mixture to reflux (around 80 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with ethyl acetate.
Protocol 2.2: Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation typically requires a coupling agent to activate the carboxylic acid.
Rationale: Amide bond formation allows for the introduction of a vast array of commercially available amines, providing a powerful tool for SAR exploration. The choice of coupling agent can be critical to ensure high yields and minimize side reactions.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid derivative from Protocol 2.1 (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent and Additive: Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction Progression: Stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
| Coupling Agent | Additive/Base | Comments |
| HATU | DIPEA | Highly efficient, low racemization, suitable for a wide range of substrates. |
| EDC/HOBt | DIPEA or NMM | A classic and cost-effective combination. |
| PyBOP | DIPEA | Similar to HATU, good for sterically hindered substrates. |
Part 3: Biological Screening Protocols
The synthesized library of derivatives can be screened for a variety of biological activities. The biphenyl scaffold is known to exhibit anticancer, antibacterial, and anti-inflammatory properties. Below are general protocols for initial screening in these areas.
Protocol 3.1: Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3.2: Antibacterial Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).[7]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Protocol 3.3: Anti-inflammatory Screening - COX Inhibition Assay
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The activity of these enzymes can be measured using commercially available kits.[8][9]
Step-by-Step Protocol:
-
Assay Preparation: Utilize a commercial COX inhibitor screening kit (e.g., fluorometric or colorimetric).[8]
-
Compound Incubation: Incubate the test compounds with recombinant COX-1 and COX-2 enzymes in separate assays.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Signal Detection: Measure the product formation (e.g., Prostaglandin G2) according to the kit's instructions.[8]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Part 4: Characterization and Purification
Characterization
All synthesized compounds should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Analysis: Purity should be determined by High-Performance Liquid Chromatography (HPLC), typically aiming for >95% for biological screening.
Purification
The purification of compound libraries can be challenging.
-
Column Chromatography: Standard silica gel chromatography is suitable for small-scale purification.
-
Preparative HPLC: For more challenging separations and higher purity requirements, reversed-phase preparative HPLC is the method of choice.[10][11]
-
Solid-Phase Extraction (SPE): Can be used for rapid purification of libraries.
Conclusion
The derivatization of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester offers a rich platform for the discovery of novel bioactive molecules. The strategic and sequential modification of the aldehyde and ester functionalities, as outlined in these protocols, allows for the systematic exploration of the chemical space around this privileged biphenyl scaffold. By combining robust synthetic methodologies with well-defined biological screening assays, researchers can efficiently generate and evaluate diverse compound libraries, accelerating the identification of promising new lead compounds for drug development.
References
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- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Technical Bulletin.
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- van der Meer, J. Y., van der Klis, F., & de Vries, J. G. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4537-4544.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- MedchemExpress. (n.d.). Compound Screening Guide.
- Badieyan, S., & Halimi, M. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. The Open Bioactive Compounds Journal, 4, 1-7.
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- Zhang, J., et al. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 1(3), 100183.
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- Wang, D., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13(44), 31089-31094.
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- Stefanov, V., et al. (2015). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International journal of molecular sciences, 16(12), 29117–29141.
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- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
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da Silva, J. H., et al. (2017). 1H-[3][5][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 28(8), 1438-1449.
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Application Note: 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester as a Versatile Precursor for the Synthesis of Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties.[1] This application note details the utility of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester as a key starting material for the synthesis of a novel class of biphenyl-imidazole antifungal agents. We provide a comprehensive, step-by-step protocol for the synthesis of a representative antifungal compound, its biological evaluation against clinically relevant fungal pathogens, and an exploration of its mechanism of action.
The Strategic Advantage of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is an ideal starting material for the synthesis of diverse antifungal candidates. The molecule possesses three key functional groups that can be selectively manipulated:
-
An Aldehyde Group: This serves as a versatile handle for the construction of various heterocyclic systems, most notably the imidazole ring, which is a common feature in many clinically used antifungal drugs.
-
An Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a site for further modification, such as amide bond formation, to explore structure-activity relationships (SAR).
-
A Biphenyl Core: This rigid, lipophilic scaffold provides a robust backbone for the molecule and can be further functionalized to optimize antifungal potency and pharmacokinetic properties.
Synthesis of a Potent Biphenyl-Imidazole Antifungal Agent: A Representative Protocol
This section outlines a representative, scientifically plausible synthetic route for the preparation of a potent biphenyl-imidazole antifungal agent, (4'-(1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)(morpholino)methanone (BPI-M) , starting from 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. This protocol is based on well-established organic chemistry principles, including the Debus-Radziszewski imidazole synthesis.[2]
Part 1: Hydrolysis of the Ethyl Ester
The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a more versatile intermediate for subsequent amide coupling.
Protocol 1: Hydrolysis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
-
Dissolution: Dissolve 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Base Addition: Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Precipitation and Filtration: A white precipitate of 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Synthesis of the Imidazole Ring
The aldehyde functional group is utilized to construct the imidazole ring via a multi-component reaction.
Protocol 2: Synthesis of 4'-(1H-imidazol-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, combine 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (excess) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the imidazole product by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield 4'-(1H-imidazol-2-yl)-[1,1'-biphenyl]-4-carboxylic acid.
Part 3: Amide Coupling
The final step involves the coupling of the biphenyl-imidazole carboxylic acid with morpholine to generate the target compound, BPI-M.
Protocol 3: Synthesis of (4'-(1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)(morpholino)methanone (BPI-M)
-
Activation of Carboxylic Acid: Dissolve 4'-(1H-imidazol-2-yl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-Hydroxybenzotriazole (HOBt) (1.2 eq) and stir for 30 minutes at 0°C.
-
Amine Addition: Add morpholine (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain BPI-M.
Caption: Inhibition of Ergosterol Biosynthesis by BPI-M.
Protocol 5: In Vitro CYP51 Inhibition Assay
The inhibitory activity of BPI-M against CYP51 can be determined using a cell-free enzymatic assay. [3][4]
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant fungal CYP51, a suitable cytochrome P450 reductase, and the substrate lanosterol.
-
Inhibitor Addition: Add varying concentrations of the test compound (BPI-M) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C for a defined period.
-
Product Analysis: Stop the reaction and extract the sterols. Analyze the conversion of lanosterol to its demethylated product using HPLC or LC-MS.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Conclusion and Future Directions
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a highly valuable and versatile starting material for the synthesis of novel biphenyl-imidazole antifungal agents. The synthetic protocols outlined in this application note provide a clear and reproducible pathway to generate potent antifungal compounds. The biological evaluation methods described enable the comprehensive characterization of their antifungal efficacy and mechanism of action. Further exploration of the structure-activity relationships by modifying the biphenyl core, the imidazole substituents, and the amide functionality will likely lead to the discovery of new and improved antifungal drug candidates with enhanced potency, broader spectrum of activity, and improved safety profiles.
References
-
Zhao, L., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(3), 1045-1054. [Link]
-
Zhao, L., et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. [Link]
-
de Almeida, J. G. L., et al. (2018). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7. [Link]
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Sangshetti, J. N., et al. (2014). Biphenyl-4-carboxylic acid derivatives: a review of their pharmacological activities. International Journal of PharmTech Research, 6(4), 1333-1346.
-
Warrilow, A. G., et al. (2013). Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). Journal of Medicinal Chemistry, 56(23), 9487-9501. [Link]
-
Li, J., et al. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(20), 4066-4089. [Link]
- Rex, J. H., et al. (1993). A standardized method for determining the minimum inhibitory concentration of antifungal agents for yeasts. Clinical Infectious Diseases, 16(Supplement_1), S40-S45.
-
Chemguide. (n.d.). Making Carboxylic Acids. Retrieved from [Link]
-
Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(22), e296. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
- Chhabria, M. T., et al. (2016). Biphenyl derivatives: a patent review.
-
de Souza, L. P. C., et al. (2012). Antifungal susceptibility evaluation of Candida albicans isolated from buccal lesions of hiv-positive and HIV-negative. Revista da Universidade Vale do Rio Verde, 10(1), 156-166. [Link]
-
Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]
-
Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Esterification for Aromatic Carboxylic Acids
Welcome to the technical support center for the Fischer esterification of aromatic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their esterification reactions. Here, we move beyond basic principles to address the specific challenges posed by aromatic substrates, offering in-depth troubleshooting advice, detailed protocols, and an exploration of the underlying chemical logic.
Introduction: The Nuances of Aromatic Esterification
The Fischer esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] While the fundamental mechanism is universal, aromatic carboxylic acids introduce specific challenges related to electronic effects and steric hindrance that can significantly impact reaction rates and yields. This guide provides expert insights and practical solutions to overcome these hurdles.
The reaction is a reversible equilibrium process.[1][2] To achieve high yields of the desired aromatic ester, the equilibrium must be shifted towards the products.[1] This is typically accomplished by using a large excess of the alcohol or by actively removing water as it is formed.[1][3]
Core Principles: The Fischer Esterification Mechanism
Understanding the mechanism is critical for effective troubleshooting. The process involves several key steps, each of which is reversible:[1][3][4]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[1]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.[1]
A helpful mnemonic for this multi-step, reversible mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
Caption: Generalized workflow of the Fischer esterification mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when performing Fischer esterification with aromatic carboxylic acids.
Q1: Why is my ester yield consistently low, even with extended reaction times?
A1: Low yields in the esterification of aromatic acids are often due to an unfavorable equilibrium position. Here’s a breakdown of the likely causes and how to address them:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction.[1] Without intervention, the reaction will reach an equilibrium that may favor the starting materials. For instance, reacting equimolar amounts of acetic acid and ethanol results in only a 65% yield at equilibrium.[1]
-
Solution 1: Use a Large Excess of Alcohol. By applying Le Châtelier's principle, increasing the concentration of one reactant (the alcohol) will shift the equilibrium to the right.[5] Using the alcohol as the solvent is a common and effective strategy.[1] Increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase yields, in some cases up to 97%.[1]
-
Solution 2: Remove Water as it Forms. The removal of water, a product of the reaction, will also drive the equilibrium towards the formation of the ester.[3] A Dean-Stark apparatus is the most effective tool for this purpose, particularly when using a solvent like toluene that forms an azeotrope with water.[1] As the azeotrope distills, it condenses and collects in the trap, where the denser water separates and can be removed.[1]
-
Q2: My aromatic carboxylic acid is sterically hindered (e.g., has substituents at the ortho positions). How can I improve the reaction rate and yield?
A2: Steric hindrance around the carboxylic acid group can significantly slow down the rate of nucleophilic attack by the alcohol.[6]
-
Causality: Large substituents on the aromatic ring ortho to the carboxylic acid group physically block the approach of the alcohol to the carbonyl carbon. This increases the activation energy of the reaction, leading to slower rates and lower yields.
-
Solution 1: Choose a Less Bulky Alcohol. If possible, using a smaller alcohol (e.g., methanol or ethanol) can sometimes overcome the steric hindrance of the acid. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are often unsuitable due to their propensity for elimination under acidic conditions.[3][7]
-
Solution 2: Increase Reaction Temperature and Time. For sterically demanding substrates, more forcing conditions may be necessary. Safely increasing the reaction temperature can help overcome the activation energy barrier. Be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.
-
Solution 3: Consider Alternative Synthetic Routes. For extremely hindered aromatic acids, Fischer esterification may not be the optimal method. Alternative approaches that avoid the direct nucleophilic attack on the carboxylic acid may be necessary, such as conversion to an acyl chloride followed by reaction with the alcohol.[6]
Q3: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the reaction?
A3: The electronic nature of the substituents on the aromatic ring influences the reactivity of the carboxylic acid.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are EWGs. They increase the acidity of the carboxylic acid by stabilizing the carboxylate anion. While this doesn't directly translate to a faster Fischer esterification (as the free carboxylate is not the reactive species), they can make the carbonyl carbon more electrophilic, potentially favoring the reaction.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups are EDGs. They can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate.
-
Practical Implications: While these electronic effects are well-documented in terms of acidity, their impact on the rate of Fischer esterification is often secondary to steric effects and reaction conditions (catalyst choice, water removal). For most applications, optimizing reaction parameters will have a more significant impact on yield than the electronic nature of the substituents.
Q4: What are the most common side reactions, and how can I avoid them?
A4: While Fischer esterification is generally a clean reaction, certain side reactions can occur, especially under harsh conditions.
-
Ether Formation from the Alcohol: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form a symmetric ether (e.g., 2 EtOH → Et₂O + H₂O). This is more prevalent with primary alcohols.
-
Mitigation: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures.
-
-
Sulfonation of the Aromatic Ring: When using sulfuric acid as a catalyst with electron-rich aromatic systems, electrophilic aromatic substitution (sulfonation) can occur.[8]
-
Mitigation: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. If sulfonation is a significant issue, consider using a heterogeneous catalyst that can be easily removed.
-
-
Decarboxylation: Some aromatic carboxylic acids, particularly those with activating groups, can undergo decarboxylation at high temperatures in the presence of a strong acid.[9]
-
Mitigation: Maintain careful temperature control and consider using milder reaction conditions if your substrate is prone to decarboxylation.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the esterification of aromatic carboxylic acids?
A: The choice of catalyst depends on the specific substrate and reaction conditions.
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[10] However, it can cause charring and side reactions like sulfonation with sensitive substrates.[8]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often a good alternative to sulfuric acid, especially when avoiding sulfonation is critical.[2]
-
Lewis Acids: Catalysts like scandium(III) triflate or zirconium(IV) salts can be effective and sometimes offer milder reaction conditions.[2][3]
-
Heterogeneous Catalysts: Solid-supported acids like graphene oxide or acid-functionalized silica offer the advantage of easy removal by filtration, simplifying the work-up procedure.[2]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Inexpensive, highly active | Can cause side reactions, difficult to remove |
| Lewis Acids | Sc(OTf)₃, ZrCl₄ | Mild conditions, high selectivity | More expensive, sensitive to moisture |
| Heterogeneous | Graphene Oxide, Amberlyst-15 | Easily recyclable, simple work-up | May have lower activity than homogeneous catalysts |
Q: Can I use a Dean-Stark apparatus with any solvent?
A: No, the solvent must form a heterogeneous azeotrope with water and be immiscible with water upon cooling. Toluene and benzene are the most common choices.[1] The solvent's boiling point should also be suitable for the desired reaction temperature.
Q: How do I properly work up a Fischer esterification reaction?
A: A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[11]
-
Washing with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the crude ester by distillation or chromatography if necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl Benzoate via Reflux with Excess Methanol
This protocol is suitable for simple, unhindered aromatic carboxylic acids.
-
Materials:
-
Benzoic acid (10.0 g, 0.082 mol)
-
Methanol (25 mL, 0.62 mol)
-
Concentrated sulfuric acid (3 mL)
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 100 mL round-bottom flask, add benzoic acid and methanol.[12]
-
Carefully add concentrated sulfuric acid while swirling.
-
Add a boiling chip and assemble a reflux condenser.
-
Reflux the mixture for 1-2 hours.[13]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane.
-
Wash the organic layer with 40 mL of 5% sodium bicarbonate solution. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the solution and remove the solvent by rotary evaporation.
-
Purify the resulting methyl benzoate by distillation. The expected yield is typically in the range of 60-75%.[12]
-
Protocol 2: Synthesis of Ethyl 4-Nitrobenzoate using a Dean-Stark Trap
This protocol is ideal for driving the equilibrium to completion, especially when using a more expensive alcohol or when a very high yield is desired.
-
Materials:
-
4-Nitrobenzoic acid (35.0 g)
-
Ethanol (19.0 g)
-
Toluene (70.0 g)
-
Tetrafluoroethanesulfonic acid hydrate (0.7 g) or p-TsOH (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-nitrobenzoic acid, ethanol, and toluene.[14]
-
Add the acid catalyst.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 to neutralize the catalyst and remove any unreacted acid.
-
Remove the toluene and any excess ethanol under reduced pressure.
-
The resulting ethyl 4-nitrobenzoate can be purified by recrystallization. This method can achieve yields greater than 90%.
-
Caption: A troubleshooting decision tree for low yields in Fischer esterification.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
Wikipedia. Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. Fischer Esterification. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Perera, D., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 121–133. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2017). Experiment 5: Fischer Esterification. DSpace@MIT. Retrieved from [Link]
-
Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Malhotra, R., & McMillen, D. F. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776–788. Retrieved from [Link]
-
ACS Publications. (2021, September 7). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Sulfonylation of Aromatic Rings with Aryl or Alkyl Sulfonic Acid Using Supported P2O5/Al2O3. Retrieved from [Link]
- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
-
Journal of the American Chemical Society. (n.d.). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. Retrieved from [Link]
- Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
-
ResearchGate. (2021, October 13). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]
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Identifying and removing impurities from 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important bifunctional intermediate. We provide field-proven insights and detailed protocols to help you identify and remove critical impurities, ensuring the quality and integrity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester via a Suzuki-Miyaura coupling?
A1: The impurity profile is intrinsically linked to the Suzuki-Miyaura reaction mechanism. The most prevalent impurities arise from starting materials and side reactions of the catalytic cycle.[1]
-
Unreacted Starting Materials: Ethyl 4-halobenzoate (typically the bromide or iodide) and 4-formylphenylboronic acid are often present in the crude product.
-
Homocoupling Byproducts: These are formed when two molecules of the same starting material couple. You may find Biphenyl-4,4'-dicarboxylic acid diethyl ester (from the halide) and Biphenyl-4,4'-dicarbaldehyde (from the boronic acid). These reactions are often promoted by the presence of oxygen or non-optimal catalyst conditions.[2]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of benzaldehyde.
-
Hydrolyzed Product: The ethyl ester can be partially or fully hydrolyzed to 4'-Formyl-biphenyl-4-carboxylic acid, especially if the reaction is run under strongly basic conditions at elevated temperatures for extended periods.
-
Catalyst Residues: Residual palladium from the catalyst can impart a grey or black color to the product. Phosphine ligands (e.g., triphenylphosphine) and their corresponding oxides are also common process-related impurities.
Q2: How can I effectively monitor my reaction to minimize impurity formation?
A2: Proactive monitoring is key to a clean reaction. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[3][4]
-
Establish a Baseline: Before starting the reaction, run a TLC of your starting materials (ethyl 4-halobenzoate and 4-formylphenylboronic acid) to know their respective retention factors (Rƒ).
-
Co-spotting: When monitoring the reaction, spot the starting material mixture, the reaction mixture, and a "co-spot" (both starting materials and reaction mixture in the same lane) on the TLC plate. This helps to definitively track the consumption of reactants and the appearance of the product.
-
Product Identification: The desired product, being more conjugated and generally larger than the starting materials, will typically have an Rƒ value intermediate between the two starting materials, but this can vary.
-
Reaction Completion: The reaction is generally considered complete when the limiting reagent spot has completely disappeared. Pushing the reaction too long after this point can lead to the formation of degradation products.
A recommended starting TLC solvent system is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (product Rƒ ≈ 0.3-0.4).
Q3: What are the best analytical techniques to definitively assess the purity of my final product?
A3: A multi-pronged analytical approach is necessary for robust purity assessment, as each technique provides unique information.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in the pharmaceutical industry.[5][6] A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from its closely related impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for structural confirmation and for identifying and quantifying impurities that have unique proton signals. For instance, the aldehyde proton of the product (~10 ppm) and any unreacted 4-formylphenylboronic acid (~10 ppm) are easily visible. The distinct aromatic splitting patterns can also help identify homocoupled products.
-
Mass Spectrometry (MS): LC-MS is a powerful combination that provides both retention time data and mass-to-charge ratio information, allowing for the confident identification of expected impurities and the characterization of unknown ones.[5]
-
Gas Chromatography (GC): While less common for this specific compound, GC is useful for detecting highly volatile impurities, such as residual solvents or the protodeboronation byproduct (benzaldehyde).[7]
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows significant amounts of unreacted starting materials.
-
Cause: This typically indicates an incomplete reaction. The cause could be insufficient reaction time, low temperature, or deactivation of the palladium catalyst.
-
Solution:
-
Re-evaluate Reaction Conditions: Ensure your palladium catalyst is active and that the reaction was run at the appropriate temperature for a sufficient duration. The use of an inert atmosphere is critical to prevent catalyst oxidation.[8]
-
Purification Strategy: Both unreacted starting materials have different polarities than the product and can be readily removed.
-
Ethyl 4-halobenzoate: This is significantly less polar than the product. It can be separated using silica gel column chromatography, eluting with a low-polarity solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate).[4][9]
-
4-Formylphenylboronic Acid: This is a highly polar compound and will often stick to the baseline on silica gel. An initial aqueous workup with a mild base (e.g., dilute NaHCO₃ solution) can help remove a significant portion of it. Any remaining amount can be separated during column chromatography as it will elute much later than the product.
-
-
Problem 2: I see an additional, less polar spot on my TLC that isn't a starting material.
-
Cause: This is very likely the homocoupling byproduct, Biphenyl-4,4'-dicarboxylic acid diethyl ester. This molecule is symmetrical and lacks the polar aldehyde group, making it significantly less polar than your desired product.
-
Solution:
-
Column Chromatography: This is the most effective method for removing non-polar impurities. The homocoupled byproduct will elute from the silica gel column much earlier than the target compound.
-
Protocol:
-
Load your crude material onto a silica gel column.
-
Begin eluting with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
Collect the first fractions and monitor by TLC. The non-polar impurity will elute first.
-
Once the impurity is completely eluted, gradually increase the solvent polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your desired product.
-
-
Problem 3: My final product has a persistent grey or brownish tint, even after initial purification.
-
Cause: This discoloration is almost always due to residual, finely dispersed palladium catalyst ("palladium black").
-
Solution:
-
Filtration: Dissolve your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Pass the solution through a short plug of Celite® or silica gel. The fine palladium particles will be adsorbed onto the stationary phase, yielding a colorless filtrate.
-
Charcoal Treatment: If filtration is insufficient, dissolve the product in a hot solvent and add a small amount of activated charcoal. Stir for 10-15 minutes, then filter the hot solution through Celite® to remove the charcoal and adsorbed palladium. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Problem 4: My mass spectrum shows a peak with a mass of M-28 (loss of ethylene), corresponding to the hydrolyzed carboxylic acid.
-
Cause: The ester group is susceptible to hydrolysis under basic conditions, especially at high temperatures. Using a very strong base (like NaOH) or prolonged heating can promote this side reaction.
-
Solution:
-
Prevention: Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) and the minimum reaction time and temperature required for full conversion.[4]
-
Removal: The resulting carboxylic acid is significantly more polar and acidic than your ester product.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like Ethyl Acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired ester product will remain in the organic layer.
-
Column Chromatography: The carboxylic acid will have very strong retention on a silica gel column and can be easily separated from the ester.
-
-
Problem 5: My product "oils out" instead of forming crystals during recrystallization.
-
Cause: This happens when the solute's solubility in the hot solvent is so high that upon cooling, it becomes supersaturated before reaching the temperature at which it can form an ordered crystal lattice. This is common when the solvent is too good at dissolving the compound or if significant impurities are present that disrupt crystallization.
-
Solution:
-
Solvent System Modification: You are likely using a single solvent that is too effective. Switch to a two-solvent system.[10] Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethyl Acetate, Acetone). Then, slowly add a "poor," miscible solvent (e.g., Hexane, Heptane) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Slow cooling provides more time for proper crystal lattice formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Data & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Polarity | Identification Key |
| Ethyl 4-bromobenzoate | Br-Ph-COOEt | Low | Distinct aromatic signals in ¹H NMR, different from product. |
| 4-Formylphenylboronic acid | OHC-Ph-B(OH)₂ | High | Aldehyde signal (~10 ppm), broad -OH signal in ¹H NMR. |
| Biphenyl-4,4'-dicarbaldehyde | OHC-Ph-Ph-CHO | Medium | Symmetrical, single set of aromatic signals in ¹H NMR. |
| Biphenyl-4,4'-dicarboxylic acid diethyl ester | EtOOC-Ph-Ph-COOEt | Very Low | Symmetrical, single set of aromatic signals in ¹H NMR. No aldehyde proton. |
| 4'-Formyl-biphenyl-4-carboxylic acid | OHC-Ph-Ph-COOH | Very High | Aldehyde proton (~10 ppm), broad carboxylic acid proton (>12 ppm). |
Protocol 1: Standard Silica Gel Column Chromatography
-
Column Preparation: Select an appropriate size glass column and dry-pack it with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.
-
Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Use air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate.
-
Gradient Elution: Once the less polar impurities have eluted, gradually increase the percentage of the more polar solvent (Ethyl Acetate) to elute your desired product.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 °C |
Visual Guides
Diagram 1: Purification Strategy Decision Tree
This workflow helps in selecting the appropriate purification technique based on the initial analysis of the crude product.
Caption: Decision tree for purification.
Diagram 2: Formation of Common Suzuki-Miyaura Byproducts
This diagram illustrates the main catalytic cycle and the key side reactions that lead to common impurities.
Caption: Suzuki cycle and impurity pathways.
References
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2015). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 4'-(10-bromodecyloxy)biphenyl-4-carboxylic acid ethyl ester. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
ResearchGate. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2024). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Model biphenyl reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Oxford Academic. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Springer. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
IISTE. (n.d.). Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important synthetic process. We will delve into the critical aspects of the Suzuki-Miyaura coupling reaction, offering not just protocols, but the underlying scientific principles to empower you to overcome challenges in your laboratory and pilot plant operations.
Introduction: The Significance of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
4'-Formyl-biphenyl-4-carboxylic acid ethyl ester is a key building block in the synthesis of various pharmaceuticals and functional materials. Its bifunctional nature, possessing both an aldehyde and an ester group on a biphenyl scaffold, makes it a versatile intermediate for constructing complex molecular architectures. A common and efficient method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on the practical aspects and challenges of scaling up this specific transformation.
Core Synthesis: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[1][2] For the synthesis of our target molecule, the reaction involves the coupling of ethyl 4-bromobenzoate with 4-formylphenylboronic acid.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: A Scalable Approach
This protocol is designed as a starting point for a laboratory-scale synthesis (e.g., 10-50 g) with considerations for future scale-up.
Materials:
| Reagent/Material | Molar Equiv. | Purity | Notes |
| Ethyl 4-bromobenzoate | 1.0 | >98% | Ensure dryness. |
| 4-Formylphenylboronic acid | 1.1 - 1.2 | >97% | Can be a source of impurities. Check for homocoupling. |
| Palladium(II) acetate (Pd(OAc)₂) | 0.01 - 0.02 | - | Pre-catalyst. |
| SPhos | 0.02 - 0.04 | - | A bulky phosphine ligand, often effective for this type of coupling.[3] |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Anhydrous | Must be finely powdered for optimal reactivity. |
| Toluene | - | Anhydrous | Degas thoroughly before use. |
| Deionized Water | - | - | Degas thoroughly before use. |
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). For larger scales, a glass-lined or stainless steel reactor is recommended.
-
Reagent Charging: To the reaction vessel, add ethyl 4-bromobenzoate, 4-formylphenylboronic acid, and finely powdered potassium carbonate.
-
Inerting: Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation.
-
Catalyst and Ligand Addition: In a separate flask, under an inert atmosphere, dissolve palladium(II) acetate and SPhos in a small amount of degassed toluene. Add this solution to the main reaction vessel via cannula or a pressure-equalizing dropping funnel.
-
Solvent Addition: Add the remaining degassed toluene and degassed deionized water to the reaction mixture. The typical solvent ratio is 4:1 to 10:1 toluene to water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, then separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: This is a common issue with several potential root causes. Let's break them down systematically:
-
Catalyst Inactivity:
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen.[4] Ensure your reaction setup is truly inert. Have you thoroughly degassed your solvents and purged your vessel? On a larger scale, leaks in the reactor seals can introduce oxygen.
-
Improper Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though be aware that bulky phosphine ligands like SPhos are often more effective for this type of transformation.[3]
-
-
Issues with Reagents:
-
Boronic Acid Quality: 4-Formylphenylboronic acid can be prone to decomposition, especially if it's old or has been stored improperly. It can form anhydrides (boroxines) which are generally less reactive. Consider using a fresh batch or recrystallizing your existing stock.
-
Base Inefficiency: The base is crucial for activating the boronic acid for transmetalation.[5] Is your potassium carbonate finely powdered and anhydrous? Clumps will have poor surface area and reduce reactivity. On a larger scale, ensure the base is well-dispersed.
-
-
Reaction Conditions:
-
Temperature: Is the reaction temperature high enough? While some Suzuki couplings can proceed at room temperature, many require heating to 80-100 °C to achieve a reasonable rate.[6]
-
Solvent Choice: A biphasic solvent system like toluene/water is common. The water is necessary to dissolve the inorganic base. Ensure you have an appropriate ratio.
-
Impurity Profile and Side Reactions
Q2: I've isolated my product, but it's contaminated with significant impurities. What are these and how can I avoid them?
A2: The impurity profile can give you valuable clues about what's going wrong in your reaction. Here are some common culprits:
-
Homocoupling of Boronic Acid: You may see the formation of 4,4'-diformylbiphenyl. This arises from the coupling of two molecules of 4-formylphenylboronic acid. This side reaction is often promoted by the presence of oxygen.[7]
-
Solution: Rigorous exclusion of oxygen is the best preventative measure.
-
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. In this case, you would see the formation of benzaldehyde.
-
Solution: This can be minimized by ensuring a sufficiently fast cross-coupling reaction. Optimizing the catalyst, ligand, and temperature can help. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also increase stability.[7]
-
-
Dehalogenation of the Starting Material: You might observe the formation of ethyl benzoate, where the bromine atom has been replaced by a hydrogen.
-
Solution: This is often a result of side reactions involving the palladium catalyst. Using a well-defined catalyst system and avoiding excessive reaction times can help.
-
Scale-Up Challenges
Q3: I had a successful reaction at the 1g scale, but when I tried to scale up to 100g, the reaction was sluggish and the yield dropped significantly. What's happening?
A3: This is a classic scale-up problem, often related to mass and heat transfer limitations.[8][9][10]
-
Mixing and Mass Transfer:
-
The Problem: In a small flask, a magnetic stir bar provides adequate mixing. In a large reactor, simply using a larger stir bar is not enough. Poor mixing leads to localized "hot spots" or areas of high reactant concentration, which can cause side reactions. It also hinders the interaction between the organic and aqueous phases, slowing down the reaction.[8]
-
The Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure efficient mixing of the biphasic system. The goal is to create a fine emulsion to maximize the interfacial area between the two phases.
-
-
Heat Transfer:
-
The Problem: As you increase the volume of a reaction, the surface area-to-volume ratio decreases. This makes it much harder to heat the reaction mixture evenly and to remove heat if the reaction is exothermic.[11]
-
The Solution: Use a reactor with a heating jacket rather than an oil bath. Monitor the internal reaction temperature, not just the jacket temperature. For very large scales, consider using a reactor with better heat transfer characteristics or implementing a continuous flow process.
-
Purification on a Larger Scale
Q4: Column chromatography was fine for a small amount of product, but it's not practical for a multi-kilogram scale. What are my options?
A4: This is a critical consideration for process development.
-
Recrystallization: This is often the most scalable purification method. You will need to perform a solvent screen to find a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off. For 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, consider solvent systems like ethanol/water, ethyl acetate/heptane, or toluene.
-
Slurry Washes: If the impurities are significantly more soluble than your product in a particular solvent, you can perform a slurry wash. This involves suspending the crude solid in the solvent, stirring for a period, and then filtering. This can be a very effective way to remove minor impurities without the need for a full recrystallization.
Mechanism Deep Dive: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of ethyl 4-bromobenzoate. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands on the palladium center can accelerate this step.[1]
-
Transmetalation: The formylphenyl group is transferred from the boron atom to the palladium center. This step requires the presence of a base to form a more nucleophilic borate species.[5]
-
Reductive Elimination: The two organic groups on the palladium center are coupled and eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the cycle.
By understanding which step is likely causing an issue, you can make more informed decisions about how to modify your reaction conditions for a successful outcome.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Barday, D. M.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2007 , 129 (45), 13872–13883. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 1998 , 75, 53. [Link]
-
Mettler Toledo. Mixing and Mass Transfer. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chempedia. General procedures for the purification of Esters. [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
-
Diva-Portal.org. Influence of mixing and heat transfer in process scale-up. [Link]
-
RSC Publishing. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. [Link]
-
AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Suzuki Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mt.com [mt.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 11. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Biphenyl Synthesis
Welcome to the Technical Support Center for advanced biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction intermediates in multi-step biphenyl synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction: The Central Role of Intermediate Management
The synthesis of biphenyls, a critical structural motif in numerous pharmaceuticals and functional materials, often relies on powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings.[1] The success of these multi-step syntheses is intrinsically linked to the effective management of reactive intermediates. Unstable organometallic species, if not properly controlled, can lead to a cascade of undesired side reactions, resulting in low yields, complex product mixtures, and purification challenges. This guide provides a framework for understanding, anticipating, and mitigating these issues, ensuring a higher rate of success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed biphenyl synthesis, and what causes them?
A1: The most prevalent side reactions include homocoupling of the organometallic reagent or the aryl halide, protodeboronation (in Suzuki-Miyaura coupling), and β-hydride elimination (primarily in Heck and sometimes with alkyl-containing substrates in other couplings).
-
Homocoupling: This side reaction can be promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of organoboron compounds.[2] It can also occur via a stoichiometric reaction between the Pd(II) catalyst and the organometallic reagent.[3]
-
Protodeboronation: This is the cleavage of the C-B bond in an organoboron reagent by a proton source, leading to the formation of an arene byproduct instead of the desired biphenyl.[1] This can be exacerbated by elevated temperatures and the pH of the reaction medium.
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center.[4] This leads to the formation of an alkene and a palladium-hydride species, which can participate in other undesired reactions.
Q2: How can I detect and characterize reaction intermediates to better understand my reaction's progress?
A2: While many reaction intermediates are transient, their presence can be inferred through careful reaction monitoring and, in some cases, direct observation. Techniques include:
-
Reaction Monitoring by TLC, LC-MS, and GC-MS: These techniques are invaluable for tracking the consumption of starting materials and the formation of products and byproducts. The appearance of unexpected spots or peaks can indicate the presence of stable intermediates or the products of their decomposition.
-
NMR Spectroscopy: For reactions that are sluggish or stall, taking a sample from the reaction mixture for NMR analysis can provide a snapshot of the species present. This can help identify stable intermediates or byproducts.
-
Quench-Flow Techniques: For very fast reactions, quench-flow methods can be used to rapidly stop the reaction at different time points, allowing for the analysis of the mixture and the identification of transient intermediates.[5]
Q3: What is the first troubleshooting step I should take if my biphenyl synthesis is giving a low yield?
A3: If you are experiencing low yields, the first and most critical step is to ensure the rigorous exclusion of oxygen and moisture from your reaction system.[2][6] Many of the organometallic intermediates and the active Pd(0) catalyst are sensitive to air and water.
Immediate Actions:
-
Degas Solvents: Thoroughly degas all solvents (including water for Suzuki reactions) by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]
-
Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[2]
-
Check Reagent Quality: Ensure that your reagents, especially the organometallic partner, are pure and have not degraded during storage.
Troubleshooting Guides for Common Biphenyl Synthesis Reactions
This section provides detailed troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions used in biphenyl synthesis.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is favored for its mild conditions and the use of generally stable and non-toxic organoboron reagents.[1] However, several issues can arise.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Common Issues and Solutions in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution | Causality |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. If using an aryl chloride, consider a more active catalyst system (e.g., with a Buchwald ligand).[2] | Aryl chlorides are less reactive than bromides or iodides and require more forcing conditions or more active catalysts to undergo oxidative addition.[2] |
| Catalyst deactivation | Ensure rigorous exclusion of oxygen. Use a fresh, high-quality catalyst. Consider using a pre-catalyst that is more stable. | The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen, halting the catalytic cycle. | |
| Protodeboronation | Presence of water and/or acidic protons | Use anhydrous solvents and reagents. Switch to a milder, non-hydroxide base like K₃PO₄ or CsF. Using boronic esters (e.g., pinacol esters) can also reduce this side reaction.[1] | Water and protic sources can protonate the organoboron species, especially under basic conditions, leading to the cleavage of the C-B bond. |
| Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.[2] | Oxygen can promote the oxidative dimerization of the boronic acid. |
| Incomplete reduction of Pd(II) precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate to ensure complete formation of the active catalyst.[2][7] | If the Pd(II) precatalyst is not fully reduced to Pd(0), it can react directly with the organoboron reagent to form the homocoupled product. |
Guide 2: Stille Coupling
The Stille coupling is known for its tolerance of a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback.[1]
Common Issues and Solutions in Stille Coupling
| Problem | Potential Cause | Recommended Solution | Causality |
| Low Yield | Slow transmetalation | Add a copper(I) co-catalyst (e.g., CuI) to accelerate the transmetalation step. | The copper co-catalyst can facilitate the transfer of the organic group from tin to palladium. |
| Steric hindrance | Use a less sterically demanding ligand or a more reactive organotin reagent. | Highly substituted coupling partners can slow down both the oxidative addition and reductive elimination steps. | |
| Homocoupling of Organotin Reagent | Reaction of the organotin reagent with the Pd(II) precatalyst or a radical pathway.[8] | Use a Pd(0) precatalyst and ensure the reaction is free of radical initiators. | These pathways can lead to the dimerization of the organotin reagent, consuming it and reducing the yield of the desired cross-coupled product.[8] |
| Difficulty in Product Purification | Residual tin byproducts | Use a fluoride workup (e.g., aqueous KF) to precipitate tin salts, which can then be filtered off. Alternatively, perform multiple extractions with a suitable organic solvent. | Organotin byproducts can be difficult to separate from the desired biphenyl product by chromatography alone. |
Guide 3: Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, allowing for reactions to proceed under mild conditions.[9] However, these reagents are sensitive to air and moisture.[10]
Common Issues and Solutions in Negishi Coupling
| Problem | Potential Cause | Recommended Solution | Causality |
| Low Yield | Decomposition of organozinc reagent | Prepare the organozinc reagent in situ and use it immediately. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. | Organozinc reagents are highly sensitive to air and moisture and will decompose rapidly upon exposure. |
| Catalyst inhibition | The formation of bimetallic Pd-Zn species can act as catalyst inhibitors. | The addition of salts like LiCl can break up these aggregates and improve catalyst turnover. | |
| Formation of Byproducts | Homocoupling of the organozinc reagent | This can be minimized by slow addition of the organozinc reagent to the reaction mixture containing the aryl halide and catalyst. | This helps to maintain a low concentration of the organozinc reagent, disfavoring the homocoupling reaction. |
Guide 4: Heck Reaction
The Heck reaction is unique in that it couples an aryl halide with an alkene.[1] For biphenyl synthesis, this typically involves the use of a vinylarene.
Common Issues and Solutions in Heck Reaction
| Problem | Potential Cause | Recommended Solution | Causality |
| Low Yield | Slow reaction | Higher temperatures are often required compared to other cross-coupling reactions.[1] | The migratory insertion of the alkene into the Pd-aryl bond can be slow. |
| Poor Regioselectivity | With substituted alkenes, multiple isomers can be formed. | For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of ligand can influence regioselectivity. | Steric and electronic factors of both the alkene and the catalyst-ligand complex control the regioselectivity of the migratory insertion step. |
| Double Bond Isomerization | The newly formed double bond can migrate to a more stable position. | Adding a base or silver salts can facilitate the reductive elimination of the palladium-hydride species, minimizing the time for isomerization to occur.[4] | The intermediate palladium-hydride species can re-add to the alkene product in the reverse direction, leading to isomerization. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the synthesis of a biphenyl derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quenching and Analysis of a Reaction Intermediate
This protocol is for situations where a reaction has stalled, and you wish to analyze the composition of the reaction mixture.
-
Quenching: At the desired time point, rapidly cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (for Negishi) or water (for Suzuki).[1]
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Carefully concentrate the organic layer under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare the spectrum to that of your starting materials and expected product to identify any major intermediates or byproducts. Further analysis by LC-MS can help to identify the molecular weights of the species present.
Visualization of Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the four major cross-coupling reactions used in biphenyl synthesis. Understanding these cycles is key to diagnosing and solving problems in your reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Negishi Catalytic Cycle
Caption: The catalytic cycle of the Negishi coupling reaction.
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck coupling reaction.
Quantitative Comparison of Catalytic Systems
The choice of catalyst and ligand is crucial for the success of a biphenyl synthesis. The following table provides a general comparison of common catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate, an electron-deficient aryl chloride, with phenylboronic acid.
| Catalyst System | Typical Loading (mol%) | Typical Temperature (°C) | Typical Yield (%) | Key Advantages |
| Pd(OAc)₂ / PPh₃ | 2-5 | 100-120 | 40-70 | Inexpensive and readily available. |
| Pd(dppf)Cl₂ | 1-3 | 80-100 | 60-85 | Good for a range of substrates, including some aryl chlorides. |
| Pd₂(dba)₃ / SPhos | 0.5-2 | 80-110 | 85-98 | Highly active for challenging substrates, including sterically hindered and electron-deficient partners.[2] |
| Pd₂(dba)₃ / XPhos | 0.5-2 | 80-110 | 90-99 | Excellent for electron-deficient aryl chlorides and sterically demanding substrates.[2] |
Note: Yields are representative and can vary significantly depending on the specific substrates and reaction conditions.
Conclusion
The successful synthesis of complex biphenyls is a testament to the power of modern organic chemistry. However, it is a field where careful attention to detail and a thorough understanding of reaction mechanisms are paramount. By understanding the nature of the reactive intermediates and the common side reactions that can occur, researchers can develop robust and efficient synthetic routes. This technical support center is intended to be a living document, and we encourage feedback and questions from the scientific community to continuously improve this resource.
References
- Al-Joumhawy, M. K., Chang, J.-C., & Gabel, D. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal.
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- Amin, J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London.
- Okamoto, K., & Yamaji, T. (2001). Palladium-catalyzed dimerization of benzene to biphenyl in the presence of MoO2(acac)2 and O2 in acetic acid.
- Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 134-142.
- Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenylsilanes with α,β-Unsaturated Acylals. Journal of the American Chemical Society, 128(28), 9130–9144.
- Giri, R., & Yu, J.-Q. (2008). Synthesis of 2,2′-Biphenols through Direct C(sp2)−H Hydroxylation of [1,1′-Biphenyl]-2-ols. The Journal of Organic Chemistry, 73(23), 9456-9458.
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
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- Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486–12493.
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Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]
- Czapik, A., & Szostak, M. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(29), 10836-10844.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- IJpeij, E. G., Beijer, F. H., Arts, H. J., Newton, C., de Vries, J. G., & Gruter, G.-J. M. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169-176.
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- Shanghai Baosteel Chemical Co Ltd. (2005).
- Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). A new versatile catalyst system for the Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Mishanina, T. M., & Palfey, B. A. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 1-24.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Whitcombe, J. M., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.
- Negishi, E.-i. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-32). Springer, Berlin, Heidelberg.
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- Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Applications of Polyfunctional Organozinc Reagents in Organic Synthesis. Organic Reactions, 58, 417-743.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4'-Formyl-biphenyl-4-carboxylic Acid Ethyl Ester Derivatives
Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Their utility spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The biphenyl moiety provides a rigid and tunable scaffold that allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The carboxylic acid functional group, in particular, is crucial in drug design as it can enhance polarity and bioavailability.[1]
This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester derivatives . While direct and extensive research on this particular scaffold is emerging, we can extrapolate from the broader family of biphenyl carboxylic acids to build a robust, predictive SAR model. This guide will provide a comparative analysis of hypothetical derivatives, grounded in established medicinal chemistry principles and supported by experimental data from related compound series. We will explore how systematic structural modifications can influence biological activity, offering a roadmap for the rational design of novel therapeutics based on this promising scaffold.
The Core Scaffold: 4'-Formyl-biphenyl-4-carboxylic Acid Ethyl Ester
The parent compound, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, possesses three key regions for chemical modification, each with the potential to significantly impact its pharmacological profile. Understanding the role of each component is fundamental to designing a successful SAR study.
Caption: General synthetic workflow for the preparation of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester derivatives.
Step-by-Step Protocol for Suzuki-Miyaura Coupling (Synthesis of Parent Compound):
-
To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), ethyl 4-boronobenzoate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for example, aqueous sodium carbonate (2 M, 2.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Protocol for Ester Hydrolysis (Example of Region 3 Modification):
-
Dissolve the ethyl ester derivative in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute hydrochloric acid (1 M HCl) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
Biological Evaluation: A General Kinase Inhibition Assay
Given that many biphenyl derivatives exhibit enzyme inhibitory activity, a generic kinase inhibition assay would be a suitable primary screen for this hypothetical library.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for understanding the structure-activity relationship of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester derivatives. By systematically modifying the three key regions of the molecule—the 4'-formyl group, the biphenyl core, and the 4-carboxylic acid ethyl ester—researchers can probe the molecular determinants of biological activity. The proposed synthetic and biological evaluation protocols offer a clear path forward for initiating such a study.
The biphenyl carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. [5]The insights gained from a detailed SAR study of this particular class of compounds could lead to the discovery of potent and selective modulators of various biological targets, ultimately contributing to the development of new medicines for a range of diseases.
References
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Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]
-
Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-72. [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Thermal Stability of Biphenyl Ester Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance liquid crystal (LC) applications, thermal stability is a paramount concern. For researchers and professionals in fields ranging from advanced displays to optical sensing and drug delivery systems, the ability of a liquid crystal to maintain its unique mesophase properties under thermal stress is critical for device longevity and reliability. This guide provides an in-depth comparative analysis of the thermal stability of biphenyl ester liquid crystals against other prominent LC families, namely Phenylcyclohexanes (PCH), cyanobiphenyls, and tolanes. Our analysis is grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing a clear, evidence-based comparison to inform material selection for demanding applications.
The Critical Role of Thermal Stability in Liquid Crystal Performance
Liquid crystals are materials in a state that has properties between those of conventional liquids and those of solid crystals. Their unique ability to manipulate light is harnessed in a vast array of technologies. However, the delicate balance of intermolecular forces that govern the liquid crystalline state is highly susceptible to temperature fluctuations.[1] Elevated temperatures can induce a phase transition to an isotropic liquid, leading to a complete loss of the material's anisotropic properties.[1] Furthermore, prolonged exposure to high temperatures can cause irreversible chemical decomposition, degrading the material and compromising device performance.
Biphenyl ester liquid crystals have emerged as a versatile class of materials, offering a favorable combination of properties including wide nematic ranges and good optical anisotropy. Understanding their thermal limitations in comparison to other established LC families is therefore essential for informed material design and application development.
Understanding Thermal Decomposition: The Achilles' Heel of Ester-Based Liquid Crystals
The thermal decomposition of ester-containing compounds, including biphenyl ester liquid crystals, is often initiated by the cleavage of the ester linkage.[2] At elevated temperatures, these molecules can undergo various degradation pathways, including decarboxylation and the formation of smaller carboxylic acids and ketones.[3] In the context of aromatic esters, pyrolysis-gas chromatography/mass spectrometry studies have indicated that the initial bond scission often occurs at the ester group, leading to the fragmentation of the molecule.[2] The stability of this ester linkage is a key determinant of the overall thermal robustness of the liquid crystal.
Experimental Evaluation of Thermal Stability
To provide a rigorous and objective comparison, we will detail the standard experimental protocols for assessing the thermal stability of liquid crystals: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is invaluable for determining the decomposition temperature of a material.
Experimental Protocol for TGA:
-
Sample Preparation: A small, precisely weighed sample (typically 3-5 mg) of the liquid crystal is placed in a ceramic or aluminum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The key parameter derived is the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).
Caption: A simplified workflow for Thermogravimetric Analysis (TGA) of liquid crystals.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is used to determine phase transition temperatures, such as the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the liquid crystal (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to a temperature above the clearing point at a rate of 10 °C/min, followed by cooling at the same rate.
-
Data Analysis: The DSC thermogram shows peaks corresponding to phase transitions. The peak of the endothermic transition upon heating corresponds to the clearing point (Tc).
Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC) of liquid crystals.
High-Temperature Storage Test
This accelerated aging test evaluates the long-term stability of a liquid crystal material under elevated temperatures.
Experimental Protocol for High-Temperature Storage:
-
Sample Preparation: The liquid crystal material is sealed in a glass vial under an inert atmosphere.
-
Aging Conditions: The vial is placed in an oven at a constant high temperature (e.g., 100 °C, 120 °C, or 150 °C) for an extended period (e.g., 100, 500, or 1000 hours).
-
Post-Test Analysis: After the storage period, the material is analyzed for any changes in its physical and chemical properties. This typically includes repeating DSC and TGA measurements to detect any shifts in phase transition temperatures or decomposition profiles, as well as spectroscopic analysis (e.g., FTIR) to identify any chemical degradation.
Comparative Thermal Stability Analysis
The following sections present a comparative analysis of the thermal stability of biphenyl ester liquid crystals against PCH, cyanobiphenyl, and tolane analogues, based on typical data found in the literature.
Thermogravimetric Analysis (TGA) Comparison
The decomposition temperature is a critical indicator of a material's intrinsic thermal stability.
| Liquid Crystal Family | Typical Td5% (°C) in N2 | Key Structural Feature Affecting Stability |
| Biphenyl Ester | 250 - 350 | Ester linkage, which can be susceptible to thermal cleavage. |
| Phenylcyclohexane (PCH) | 200 - 300 | Saturated cyclohexane ring, which can be less stable than aromatic rings. |
| Cyanobiphenyl | 250 - 350 | Cyano group and biphenyl core, generally offering good thermal stability. |
| Tolane | 300 - 400+ | Highly conjugated and rigid tolane core, providing excellent thermal stability.[7][8] |
Analysis: Biphenyl ester liquid crystals generally exhibit good thermal stability, with decomposition temperatures often comparable to those of cyanobiphenyls.[9] However, the presence of the ester group can make them more susceptible to degradation than the highly robust tolane-based liquid crystals.[7][8] PCH liquid crystals, with their saturated ring system, tend to show lower decomposition temperatures compared to their aromatic counterparts.
Differential Scanning Calorimetry (DSC) Comparison
The clearing point is a crucial parameter that defines the upper limit of the liquid crystalline operating temperature range.
| Liquid Crystal Family | Typical Clearing Point (Tc) (°C) | General Observations |
| Biphenyl Ester | 50 - 150+ | Wide range of clearing points achievable through molecular engineering. |
| Phenylcyclohexane (PCH) | 30 - 100 | Generally lower clearing points compared to fully aromatic systems. |
| Cyanobiphenyl | 20 - 70 | Well-known for their room-temperature nematic phases, but with modest clearing points.[10] |
| Tolane | 100 - 250+ | Often exhibit high clearing points due to their rigid molecular structure.[5] |
Analysis: Biphenyl ester liquid crystals offer a significant advantage in their tunable clearing points, which can be tailored for specific applications by modifying the molecular structure. While cyanobiphenyls are staples for room-temperature applications, their clearing points are often limited. Tolane liquid crystals are well-suited for high-temperature applications due to their inherently high clearing points.[5]
Structure-Property Relationships: A Deeper Dive
The thermal stability of a liquid crystal is intrinsically linked to its molecular structure. Key factors include:
-
Rigidity of the Core: A more rigid molecular core, such as the tolane structure, generally leads to higher thermal stability and a higher clearing point due to stronger intermolecular interactions.
-
Linking Groups: The type of linking group between aromatic rings plays a crucial role. Ester linkages, while versatile, can be a point of thermal weakness compared to more stable linkages.
-
Terminal Groups: The nature and length of the terminal alkyl or alkoxy chains can influence the clearing point and packing efficiency of the molecules.
-
Lateral Substituents: The introduction of lateral substituents can disrupt molecular packing, often leading to a decrease in the clearing point but potentially offering other desirable properties.
Caption: Relationship between molecular structure and thermal properties of liquid crystals.
Conclusion and Outlook
Biphenyl ester liquid crystals represent a compelling class of materials that balance good thermal stability with a high degree of tunability in their mesophase properties. While they may not always match the exceptional thermal robustness of tolane-based systems, their versatility and often more accessible synthesis make them highly attractive for a wide range of applications.
In contrast, while cyanobiphenyls are foundational for many room-temperature devices, their moderate clearing points can be a limitation. PCH derivatives, on the other hand, generally exhibit the lowest thermal stability among the compared families.
For researchers and professionals, the selection of a liquid crystal should be a carefully considered decision based on the specific thermal and performance requirements of the application. This guide provides a foundational understanding and comparative data to aid in that process. Future research will undoubtedly continue to push the boundaries of liquid crystal design, leading to new materials with even greater thermal stability and enhanced performance characteristics.
References
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- Isothermal and Non-Isothermal Study of 8OCB Liquid Crystal using DSC and Logger Pro. (2024).
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- 9. researchgate.net [researchgate.net]
- 10. cskscientificpress.com [cskscientificpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, a compound that, while not extensively characterized in publicly available safety literature, belongs to chemical families with well-documented hazard profiles. By understanding the potential risks associated with its structural components—an aromatic aldehyde, a biphenyl core, and a carboxylic acid ester—we can establish a robust framework for its safe utilization in the laboratory.
The guidance provided herein is synthesized from established safety protocols for related chemical classes and is intended to empower laboratory personnel with the knowledge to work with this compound responsibly.
Hazard Analysis: A Structurally-Based Approach
Due to the limited availability of a specific Safety Data Sheet (SDS) for 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester, a thorough hazard assessment must be conducted by examining its constituent functional groups.
-
Aromatic Aldehyde: Aldehydes are known to be reactive and can be irritating to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also considered mutagenic or carcinogenic.[2][3]
-
Biphenyl Moiety: The biphenyl structure is present in various compounds with a range of toxicological profiles. While polychlorinated biphenyls (PCBs) are notoriously persistent and toxic, the parent biphenyl structure itself is associated with potential kidney toxicity and suggestive evidence of carcinogenicity in animal studies.[4]
-
Carboxylic Acid Ester: Esters are generally less hazardous than their corresponding carboxylic acids. However, they can still cause irritation, and their biological effects can vary widely depending on the specific structure.
Based on this analysis, 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester should be handled as a compound that is potentially harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. [5] Long-term exposure may carry additional risks, including potential organ toxicity.
Table 1: Summary of Potential Hazards and Corresponding Precautions
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation/Corrosion | May cause skin irritation. | Wear protective gloves and a lab coat. Avoid contact with skin. |
| Eye Irritation/Damage | May cause serious eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as a dust or aerosol. | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Chronic Toxicity | Potential for organ toxicity (kidney) and carcinogenicity based on the biphenyl structure. | Minimize exposure through engineering controls and consistent use of PPE. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. The following table outlines the minimum required PPE, with explanations for the selection of each item.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects against accidental splashes and contact with airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for added protection during prolonged handling. | Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if handling the solid material outside of a fume hood where dust generation is possible. | Prevents inhalation of fine particles. Use should be based on a risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key stages of a typical laboratory procedure involving 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Caption: A logical workflow for the safe handling of 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester must be treated as hazardous.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed and appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to the principles of hazard assessment, proper use of personal protective equipment, and diligent operational and disposal planning, researchers can confidently and safely work with 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester.
References
-
Journal of Chemical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]
- Radco Industries. (2016).
- Thermo Fisher Scientific. (n.d.).
- SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.).
-
Oxford Academic. (n.d.). Exposure to Polycyclic Aromatic Hydrocarbons (PAHs), Mutagenic Aldehydes, and Particulate Matter in Norwegian à la Carte Restaurants. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
-
PubMed. (n.d.). Library of biphenyl privileged substructures using a safety-catch linker approach. Retrieved from [Link]
- OUCI. (n.d.). Risk assessment of personal exposure to polycyclic aromatic hydrocarbons and aldehydes in three commercial cooking work….
-
CDC Archive. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure?. Retrieved from [Link]
- BLD Pharm. (n.d.). 787-70-2|[1,1'-Biphenyl]-4,4'-dicarboxylic acid.
Sources
- 1. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
